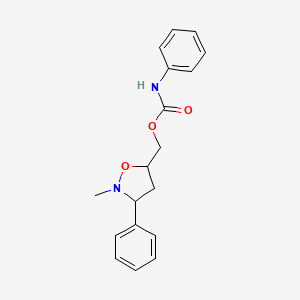

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and social anxiety disorder.

Applications De Recherche Scientifique

Antiviral Activity

The indole derivatives, to which Oprea1_605898 is structurally related, have been reported to possess significant antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The potential of Oprea1_605898 in this field could be explored by synthesizing analogs and testing their efficacy against various viral strains.

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory effects. The pharmacophore present in Oprea1_605898 could be modified to enhance its anti-inflammatory properties. This application is particularly relevant in the development of new treatments for chronic inflammatory diseases .

Anticancer Activity

Compounds derived from indole scaffolds, like Oprea1_605898, have been found to exhibit cytotoxic activity against cancer cell lines. The compound’s ability to inhibit cell proliferation suggests its potential use in cancer therapy, especially in targeting breast cancer cells as indicated by related studies .

Antitubercular Activity

The structural similarity of Oprea1_605898 to indole derivatives that have shown activity against Mycobacterium tuberculosis points to its potential application in antitubercular therapy. Further research could investigate its efficacy and safety in treating tuberculosis .

Antioxidant Activity

Oprea1_605898 may also serve as a potent antioxidant. Indole derivatives are known to scavenge free radicals, which play a role in oxidative stress-related diseases. This application could lead to the development of novel antioxidants .

Anticholinesterase Activity

The compound’s potential for anticholinesterase activity could make it a candidate for treating neurodegenerative diseases like Alzheimer’s. By inhibiting the cholinesterase enzyme, it could help in managing symptoms related to memory and cognition .

Propriétés

IUPAC Name |

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-20-17(14-8-4-2-5-9-14)12-16(23-20)13-22-18(21)19-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPYXEVAXFMACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(O1)COC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)